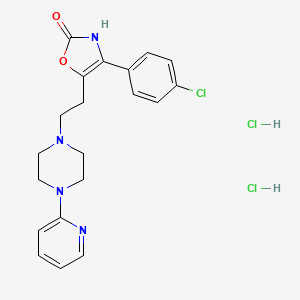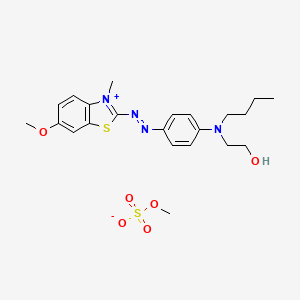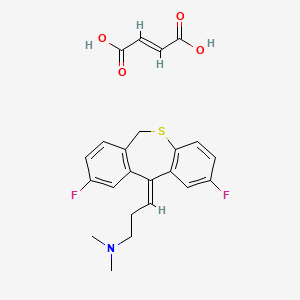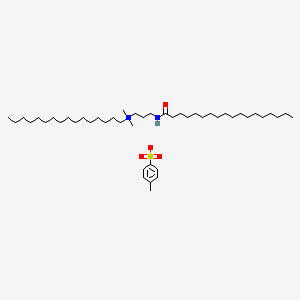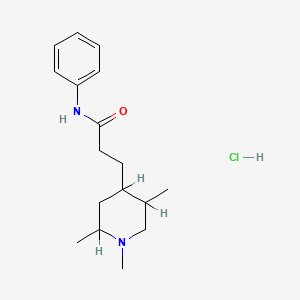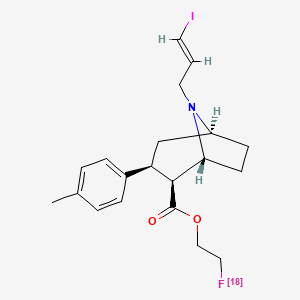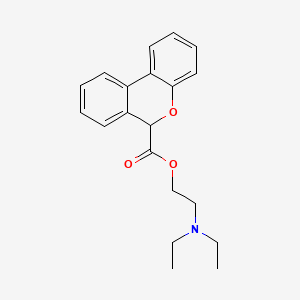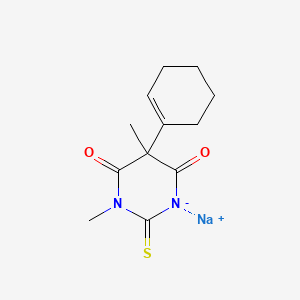
N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide monohydrochloride is a compound belonging to the phenothiazine family. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antihistaminic, and antiemetic effects. This specific compound is a derivative of promethazine, which is widely used in medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide monohydrochloride typically involves the oxidation of promethazine. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound undergoes oxidation reactions, which are essential for its synthesis.
Reduction: It can be reduced back to its parent compound, promethazine, under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide.
Reduction: Promethazine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide monohydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of allergic reactions and nausea.
Industry: Used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with histamine receptors. It acts as an antagonist at these receptors, blocking the action of histamine and thereby reducing allergic symptoms. Additionally, it may interact with other receptors in the central nervous system, contributing to its sedative and antiemetic properties.
Comparación Con Compuestos Similares
Similar Compounds
Promethazine: The parent compound, widely used as an antihistamine and antiemetic.
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Prochlorperazine: Used primarily as an antiemetic and antipsychotic.
Uniqueness
N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide monohydrochloride is unique due to its specific oxidation state and the presence of the 5-oxide group. This modification alters its pharmacological profile, potentially enhancing its efficacy and reducing side effects compared to its parent compound, promethazine.
Propiedades
Número CAS |
5306-81-0 |
|---|---|
Fórmula molecular |
C17H21ClN2OS |
Peso molecular |
336.9 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H20N2OS.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H |
Clave InChI |
RVBZPGZPUXMZJN-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


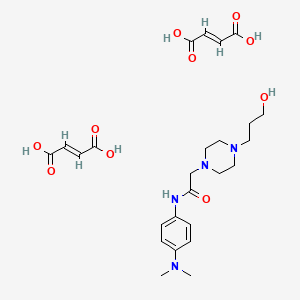

![2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid](/img/structure/B12758850.png)
